molecular formula C10H9BrClN B3029588 6-Bromonaphthalen-2-amine hydrochloride CAS No. 71590-31-3

6-Bromonaphthalen-2-amine hydrochloride

Cat. No. B3029588
CAS RN: 71590-31-3
M. Wt: 258.54
InChI Key: PIUVTVGJKFGBJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromonaphthalene derivatives is described in several papers. For instance, the isomeric 5-bromo- and 6-bromo-3-benzalphthalides were prepared by condensation of 4-bromophthalic anhydride with phenylacetic acids, which could be related to the synthesis of 6-Bromonaphthalen-2-amine hydrochloride by analogy . Another paper describes the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, which is a related compound, by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 6-Bromonaphthalen-2-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives has been studied using various spectroscopic techniques. For example, the paper on organotellurium and organomercury compounds based on 4-bromonaphthalen-1-amine discusses the elucidation of structures using FT-IR, 1H, and 13C NMR spectra . These techniques could similarly be applied to determine the molecular structure of 6-Bromonaphthalen-2-amine hydrochloride.

Chemical Reactions Analysis

The reactivity of bromonaphthalene derivatives with other chemicals is highlighted in the papers. The reaction of bromobenzalphthalides with primary aromatic amines to give bromobenzalphthalimidines and with hydrazine hydrate to obtain bromophthalazinone derivatives is mentioned . Additionally, the reaction of 4-bromonaphthalen-1-amine with Hg(CH3COO)2 and TeBr4 to produce organometallic compounds is described . These reactions provide a basis for understanding the types of chemical reactions that 6-Bromonaphthalen-2-amine hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalene derivatives are not extensively discussed in the provided papers. However, the biological evaluation of a dihydropyrimidine derivative of bromonaphthalene suggests that these compounds can possess significant antimicrobial activities . The paper on the synthesis of a bromine-substituted quinoline derivative also mentions the crystal structure and antibacterial activity, indicating the potential for biological applications . These findings could be relevant when considering the properties of 6-Bromonaphthalen-2-amine hydrochloride.

Scientific Research Applications

  • Synthesis of Alkylsulphanylnaphthalenes : This compound is used in the new synthesis of alkylsulphanylnaphthalenes . Alkylsulphanylnaphthalenes are a class of organic compounds that contain a naphthalene ring substituted with an alkylsulphanyl group .

  • Synthesis and Mesomorphic Properties of Novel Naphthylisothiocyanates : It is also used in the synthesis and study of the mesomorphic properties of novel naphthylisothiocyanates . Mesomorphic properties relate to the characteristics of materials in the mesophase, which is a state of matter intermediate between liquid and solid .

  • Preparation of Light-Emitting Diode (LED) Materials : This compound can be used to prepare materials for light-emitting diodes (LEDs) . LEDs are semiconductor devices that emit light when an electric current is applied .

  • Synthesis of Amine Compounds : It can be used in the synthesis of various amine compounds . Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair of electrons .

  • Preparation of Deuterated Aromatic Compounds : This compound can be used in the preparation of deuterated aromatic compounds . Deuterated compounds are those in which hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen .

  • Preparation of Deuterated Compositions : It can also be used in the preparation of deuterated compositions . These are compositions in which one or more of the hydrogen atoms have been replaced with deuterium .

Safety And Hazards

The compound is classified as potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 6-Bromonaphthalen-2-amine hydrochloride are not mentioned in the search results, it is noted that the compound is used for research purposes .

properties

IUPAC Name

6-bromonaphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVTVGJKFGBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856219
Record name 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromonaphthalen-2-amine hydrochloride

CAS RN

71590-31-3
Record name 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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